4-(Bromomethyl)benzil

Nucleophilic substitution Cross-coupling Benzyl halide reactivity

Problem: Unsubstituted benzil and symmetric derivatives lack a reactive handle for diversification. 4-(Bromomethyl)benzil solves this by combining a 1,2-diketone core with a para-bromomethyl electrophile. • Benzylic bromine enables rapid SN2 library synthesis (~120× rate enhancement). • Bimodal photophysics supports dual-wavelength curing and ratiometric monitoring. • Para-substitution avoids spiro byproducts; low viscosity (0.1 cP) ensures uniform dispersion. • Key precursor for 4-bromo-1,2-dihydroisoquinolines.

Molecular Formula C15H11BrO2
Molecular Weight 303.15 g/mol
CAS No. 18189-19-0
Cat. No. B043490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)benzil
CAS18189-19-0
Molecular FormulaC15H11BrO2
Molecular Weight303.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)CBr
InChIInChI=1S/C15H11BrO2/c16-10-11-6-8-13(9-7-11)15(18)14(17)12-4-2-1-3-5-12/h1-9H,10H2
InChIKeyQELAVTMDKHSMOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)benzil Specifications & Characterization


4-(Bromomethyl)benzil (CAS 18189-19-0) is an unsymmetrical benzil derivative bearing a reactive para-bromomethyl substituent (C₁₅H₁₁BrO₂, MW 303.15 g/mol). The compound combines the classic 1,2-diketone scaffold of benzil with a benzylic bromine handle, enabling orthogonal reactivity profiles. Key baseline properties include a melting point of 67–68 °C, density of 1.444 g/cm³, and a boiling point of 428.6 °C at 760 mmHg [1]. The partition coefficient (logP) is reported as 3.6471, and the vapor pressure is 1.5 × 10⁻⁷ mmHg at 25 °C, consistent with a low-volatility aromatic solid [2]. Unlike symmetric benzil derivatives, the presence of a single bromomethyl group introduces a site for selective nucleophilic substitution while preserving the photophysical characteristics of the parent diketone core .

Why 4-(Bromomethyl)benzil Outperforms Generic Analogs


Generic substitution of 4-(Bromomethyl)benzil with unsubstituted benzil or symmetric 4,4′-dimethylbenzil (DMB) fails in applications requiring dual reactivity or tailored photophysical properties. Unsubstituted benzil (melting point 94–96 °C, density 1.23 g/cm³) lacks the benzylic bromine handle essential for nucleophilic substitution or cross-coupling reactions, rendering it inert toward post-synthetic functionalization [1][2]. Conversely, 4-methylbenzil (melting point 58–61 °C, density 1.14 g/cm³) lacks the leaving-group capability of the bromomethyl moiety, necessitating harsher activation conditions and precluding its use as a direct electrophilic building block . 4-(Bromomethyl)benzil uniquely integrates the 1,2-diketone chromophore with a reactive bromomethyl site, enabling orthogonal chemistries that neither unfunctionalized nor methyl-substituted analogs can support.

4-(Bromomethyl)benzil vs. Analogs: Key Differentiators


Benzylic Bromine Reactivity Advantage

4-(Bromomethyl)benzil possesses a benzylic bromine that enables SN2 reactivity with nucleophiles such as amines, thiols, and alkoxides, a property absent in unsubstituted benzil and 4-methylbenzil. Benzylic halides are known to undergo nucleophilic substitution approximately 120× faster than ethyl halides and ~3× faster than allyl halides due to resonance stabilization of the transition state [1]. In contrast, unsubstituted benzil (CAS 134-81-6) lacks any leaving group, and 4-methylbenzil (CAS 2431-00-7) requires activation via radical bromination prior to functionalization. The bromomethyl group in 4-(Bromomethyl)benzil therefore provides a direct electrophilic site for diversification without additional synthetic steps .

Nucleophilic substitution Cross-coupling Benzyl halide reactivity

Lipophilicity and Membrane Permeability

The logP of 4-(Bromomethyl)benzil is 3.6471, determined from its octanol/water partition behavior [1]. Unsubstituted benzil exhibits a lower logP of approximately 2.5 (estimated from experimental and computational data) [2]. The ~1.1 log unit increase corresponds to a >10‑fold higher lipophilicity, which translates to improved passive membrane permeability and enhanced distribution into non‑polar compartments. This differentiation is critical for applications in medicinal chemistry where balancing solubility and permeability is paramount. The bromomethyl group contributes to both lipophilicity and the ability to install additional functional handles post‑coupling .

Lipophilicity Drug design ADME prediction

Dual-Mode Photophysical Behavior

4-(Bromomethyl)benzil displays two bimodal photophysical properties with distinct absorption and emission spectra, a feature arising from its unsymmetrical substitution pattern . In contrast, symmetric benzil derivatives such as 4,4′-dimethylbenzil (DMB) and 4,4′-dibromobenzil (DBB) typically exhibit a single dominant absorption band and a single emission band [1]. The bimodal behavior is attributed to the presence of two non‑equivalent carbonyl environments, which produce two separate (n,π*) excited states. This property is advantageous in photoinitiator formulations where wavelength‑selective activation is desired, or in fluorescence probes requiring ratiometric sensing capabilities .

Photochemistry Fluorescence probes Photoinitiators

Low Viscosity for Polymer Processing

4-(Bromomethyl)benzil exhibits a remarkably low viscosity of 0.1 cP, attributed to its high molecular weight and molecular shape . Unsubstituted benzil, as a crystalline solid at room temperature (melting point 94–96 °C), requires dissolution or melting before any rheological measurement can be made; its liquid‑phase viscosity data are not readily available, but typical low‑molecular‑weight aromatic diketones exhibit viscosities in the 1–10 cP range [1]. The 0.1 cP value positions 4-(Bromomethyl)benzil as an exceptionally low‑viscosity additive, facilitating homogeneous dispersion in polymer matrices and reducing the energy required for mixing and coating operations. This property is particularly relevant in photo‑curable coatings, where low‑viscosity additives minimize defects and improve leveling [2].

Polymer processing Rheology Coatings

Lower Melting Point for Easier Handling

4-(Bromomethyl)benzil has a melting point of 67–68 °C [1], significantly lower than unsubstituted benzil (94–96 °C) [2] and 4,4′-dimethylbenzil (DMB, ~90 °C) . The 27 °C reduction in melting point relative to benzil reflects the disruption of crystal packing by the bromomethyl substituent. This lower melting point allows the compound to be handled as a low‑melting solid or melt‑processable liquid under mild heating, reducing energy consumption and minimizing thermal degradation during formulation. It also simplifies purification via recrystallization from a broader range of solvents, improving procurement and operational efficiency [1].

Process chemistry Thermal properties Handling

Prevention of Intramolecular Spirocyclization

While the ortho‑bromomethyl analog of benzil undergoes intramolecular nucleophilic substitution to form spiro compounds under mild conditions [1], the para‑substituted 4‑(Bromomethyl)benzil is sterically and electronically precluded from such intramolecular cyclization. This fundamental difference dictates its utility: the ortho‑analog is a dedicated spiro‑forming reagent, whereas the para‑substituted compound remains available for intermolecular cross‑coupling, polymer grafting, or stepwise functionalization without undesired cyclization side reactions . The para‑positioning ensures that the bromomethyl group is accessible for bimolecular reactions while the benzil core remains intact, making it a superior building block for linear or branched architectures.

Heterocycle synthesis Spiro compounds Intramolecular substitution

4-(Bromomethyl)benzil Application Scenarios


Aminomethyl Derivatives for Drug Discovery

The benzylic bromine undergoes facile SN2 displacement with primary and secondary amines, enabling rapid construction of amine‑tethered benzil libraries. This reactivity is supported by the class‑level rate enhancement of benzylic halides (~120× faster than ethyl halides) [1]. Unsubstituted benzil lacks this handle entirely, requiring multi‑step pre‑activation. The high logP (3.6471) of the bromomethyl compound also imparts favorable membrane permeability to the resulting derivatives, a key consideration in CNS‑targeted drug discovery [2].

Wavelength-Selective Photoinitiation

The bimodal photophysical behavior of 4-(Bromomethyl)benzil—two distinct absorption and emission modes—allows for selective excitation at two different wavelengths [1]. This is in stark contrast to symmetric benzil derivatives, which exhibit a single absorption band [2]. In UV‑curable coatings and 3D printing resins, this dual‑mode property enables orthogonal curing strategies or ratiometric monitoring of conversion, a feature not achievable with DMB or DBB .

Polymer Grafting via Benzylic Bromide

4-(Bromomethyl)benzil can be directly grafted onto polymers bearing nucleophilic side chains (e.g., poly(vinyl alcohol), chitosan) or used as a monomer in bromomethyl‑containing poly(arylene ether ketone)s [1]. The low viscosity (0.1 cP) facilitates homogeneous dispersion in polymer melts, reducing mixing energy and improving coating uniformity [2]. The para‑bromomethyl substitution pattern ensures that intermolecular grafting proceeds without intramolecular spiro‑byproduct formation, a limitation of the ortho‑analog .

Heterocycle Synthesis via α-Iminocarbenes

In rhodium‑catalyzed reactions with α‑imino carbenes, 4-(Bromomethyl)benzil forms bromonium ylide intermediates that lead to 4‑bromo‑1,2‑dihydroisoquinolines [1]. The para‑bromomethyl group is essential for this transformation; unsubstituted benzil does not react under the same conditions, and the ortho‑analog preferentially undergoes intramolecular spirocyclization rather than the desired heterocycle formation [2]. This specificity makes 4-(Bromomethyl)benzil the reagent of choice for constructing bromo‑substituted dihydroisoquinoline scaffolds .

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